molecular formula C10H11NO4 B8797467 2-Formamido-3-(4-hydroxyphenyl)propanoic acid

2-Formamido-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B8797467
M. Wt: 209.20 g/mol
InChI Key: ROUWPHMRHBMAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:14](=[O:15])[NH2:16].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13])[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC=O
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
Type
product
Smiles
O=CNC(Cc1ccc(O)cc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:14](=[O:15])[NH2:16].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13])[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC=O
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
Type
product
Smiles
O=CNC(Cc1ccc(O)cc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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